molecular formula C7H5BrClFO2S B1523914 (2-Bromo-4-fluorophenyl)methanesulfonyl chloride CAS No. 1178315-16-6

(2-Bromo-4-fluorophenyl)methanesulfonyl chloride

Cat. No.: B1523914
CAS No.: 1178315-16-6
M. Wt: 287.53 g/mol
InChI Key: CNIONLWHMPZKMY-UHFFFAOYSA-N
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Description

“(2-Bromo-4-fluorophenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 . It is used in scientific research, with applications ranging from organic synthesis to pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H5BrClFO2S . The InChI code for this compound is 1S/C7H5BrClFO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 287.53 .

Scientific Research Applications

Synthesis and Reactivity

(2-Bromo-4-fluorophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, utilized for its reactivity in forming carbon-sulfur bonds and facilitating various chemical transformations. In a notable study, palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes was performed using a related reagent, fluorobis(phenylsulfonyl)methane (FBSM), demonstrating the synthesis of monofluoromethylated allenes, which are valuable in the synthesis of biologically relevant compounds (Ogasawara et al., 2009). Furthermore, a mild Pd-catalyzed N-arylation method has been reported that employs methanesulfonyl chloride for coupling with aryl bromides and chlorides, offering a safer alternative to potentially genotoxic reagents (Rosen et al., 2011).

Catalysis and Fluorination

The compound has also found use in catalytic processes, such as the iridium-catalyzed regio- and enantioselective allylic alkylation of FBSM, leading to enantiopure fluorobis(phenylsulfonyl)methylated products. This demonstrates the compound's role in introducing fluorinated groups into organic molecules, which is significant for developing pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Liu et al., 2009).

Electrophilic Reactions

In electrophilic reactions, such as the Friedel–Crafts-type alkylation, derivatives of this compound have been employed to generate key intermediates like thioesters and benzophenones, further illustrating the compound's utility in complex organic synthesis and the construction of diverse molecular frameworks (Kuhakarn et al., 2011).

Material Science and Electrochemistry

The reagent's applications extend beyond organic synthesis. In material science, derivatives like methanesulfonyl chloride have been explored for their electrochemical properties, such as in the study of sodium insertion into vanadium pentoxide using a methanesulfonyl chloride-aluminum chloride ionic liquid, highlighting the potential of these compounds in energy storage technologies (Su et al., 2001).

Mechanism of Action

The mechanism of action for “(2-Bromo-4-fluorophenyl)methanesulfonyl chloride” is not specified in the search results. As a chemical compound used in scientific research, its mechanism of action would depend on the specific context of its use.

Safety and Hazards

The safety data sheet (SDS) for “(2-Bromo-4-fluorophenyl)methanesulfonyl chloride” indicates that it can cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors .

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIONLWHMPZKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178315-16-6
Record name (2-bromo-4-fluorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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